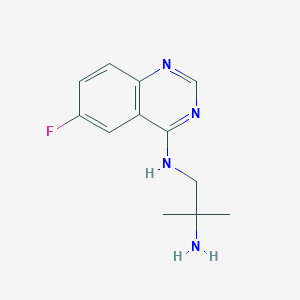![molecular formula C16H20N2O3S B6662112 N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B6662112.png)
N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methylsulfonylphenoxy group and a propan-2-amine moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-methylsulfonylphenol, which is then reacted with 2-chloropyridine under basic conditions to form the intermediate 2-(3-methylsulfonylphenoxy)pyridine. This intermediate is subsequently subjected to reductive amination with isopropylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications.
2,2’-Bipyridyl hydrobromide: A derivative used in various chemical syntheses.
Uniqueness
N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12(2)18-11-13-6-5-9-17-16(13)21-14-7-4-8-15(10-14)22(3,19)20/h4-10,12,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQRUKDMSLENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(N=CC=C1)OC2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(6-Cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662029.png)
![4-[[3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662030.png)
![4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662031.png)
![4-[3-(3-Methoxyphenyl)butanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B6662037.png)
![4-[[2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662042.png)
![4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662049.png)
![5-[[3-Acetamido-3-(4-bromophenyl)propanoyl]amino]pentanoic acid](/img/structure/B6662072.png)
![4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid](/img/structure/B6662076.png)
![3-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]propanoic acid](/img/structure/B6662084.png)

![5-[(2-Cyclopropyl-6-methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B6662101.png)
![5-[(1-Benzyl-3-methylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6662106.png)
![5-[(3-Aminopyrazine-2-carbonyl)amino]pentanoic acid](/img/structure/B6662108.png)
![2-[1-(2,3-Dimethylphenyl)ethylamino]propanoic acid](/img/structure/B6662117.png)
